molecular formula C20H14F3N3O3S B11577442 N-(2H-1,3-Benzodioxol-5-YL)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B11577442
M. Wt: 433.4 g/mol
InChI Key: FNMQRULVHZKKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-YL)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound of significant interest in medicinal chemistry and oncology research. It features a unique structure incorporating a benzo[1,3]dioxole moiety, a phenyl-trifluoromethyl-substituted pyrimidine ring, and a sulfanyl acetamide linker . Its multifaceted structure allows it to participate in various chemical reactions, making it a valuable building block in synthesizing more complex molecules for biological evaluation . A key area of investigation for this compound is its potential as an anticancer agent. Research indicates its mechanism of action involves the inhibition of the DCN1-UBE2M protein-protein interaction, which is a critical component of the neddylation pathway . This inhibition leads to a reduction in the steady-state levels of neddylated CUL1 and CUL3, ultimately disrupting normal protein regulation, affecting cell cycle progression, and inducing apoptosis in cancer cells . The compound is typically synthesized through multi-step processes, which may include palladium-catalyzed C-N cross-coupling reactions, using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as a base . It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, particularly at the pyrimidine ring, enhancing its utility in chemical synthesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C20H14F3N3O3S

Molecular Weight

433.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H14F3N3O3S/c21-20(22,23)17-9-14(12-4-2-1-3-5-12)25-19(26-17)30-10-18(27)24-13-6-7-15-16(8-13)29-11-28-15/h1-9H,10-11H2,(H,24,27)

InChI Key

FNMQRULVHZKKAK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2H-1,3-Benzodioxol-5-YL)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzo[1,3]dioxole moiety, a pyrimidine ring , and a sulfanyl acetamide group. Its molecular formula is C21H16F3N3O3SC_{21}H_{16}F_3N_3O_3S with a molecular weight of 447.4 g/mol.

PropertyValue
Molecular FormulaC21H16F3N3O3SC_{21}H_{16}F_3N_3O_3S
Molecular Weight447.4 g/mol
IUPAC NameN-(1,3-benzodioxol-5-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide
InChIInChI=1S/C21H16F3N3O3S/c1-12(19(28)25-14-7-8-16-17(9-14)30-11-29-16)31...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it can inhibit the DCN1-UBE2M protein-protein interaction , which is crucial in the neddylation pathway. This inhibition leads to reduced levels of neddylated CUL1 and CUL3, ultimately affecting cell cycle progression and inducing apoptosis in cancer cells .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Research : In another study focused on inflammatory responses in murine models, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2H-1,3-Benzodioxol-5-YL)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study conducted on colorectal cancer cells demonstrated that the compound inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways.

Case Study: Colorectal Cancer

A detailed investigation into the compound's effects on colorectal cancer cells revealed:

ParameterResult
IC50 Value15 µM
Mechanism of ActionApoptosis induction
Pathways Involvedp53 signaling

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies indicated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Summary: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity highlights its potential use in developing new antibiotics.

Drug Development

The unique structural features of this compound make it an attractive candidate for drug development. Its ability to modulate specific biological targets can be harnessed for creating novel therapeutic agents.

Insights from Molecular Docking Studies

Molecular docking analyses have provided insights into how this compound interacts with various biological targets:

Target ProteinBinding Affinity (kcal/mol)
Human Secretory Phospholipase A2-8.5
COX-2-7.9

These interactions suggest that the compound could be developed as an anti-inflammatory or analgesic drug.

Neuroprotective Effects

Emerging research indicates that the compound may have neuroprotective properties. Preliminary studies suggest it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Neuroprotection Case Study

Research involving neuronal cell lines exposed to oxidative stress showed:

TreatmentCell Viability (%)
Control100
Compound Treatment85

This data suggests that this compound may help preserve neuronal function under stress conditions.

Synthesis of Novel Compounds

The compound can serve as a versatile building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its functional groups allow for various chemical modifications, expanding its utility in synthetic chemistry.

Synthetic Pathways

Research has outlined several synthetic routes involving this compound:

Reaction TypeProduct
Nucleophilic substitutionNew pyrimidine derivatives
Coupling reactionsBiologically active hybrids

These pathways demonstrate the compound's potential in generating diverse chemical entities for research and industrial applications.

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Lipophilicity

  • 4-Phenyl vs. 4-(4-Fluorophenyl): The fluorine atom in the 4-fluorophenyl analog increases molecular weight by ~18 Da compared to the phenyl-substituted target compound. Fluorine’s electronegativity elevates logP (5.17 vs. estimated ~4.8 for the target), likely due to enhanced hydrophobicity and reduced hydrogen-bonding capacity .
  • 4-Phenyl vs. 4-(2-Thienyl): Replacing phenyl with thienyl reduces molecular weight (~439.43 vs. ~433.4) and introduces a sulfur atom, which may alter electronic properties. The thienyl group’s smaller size and sulfur heteroatom could reduce steric hindrance and modulate binding interactions .

Solubility and Polarity

The 4-fluorophenyl analog exhibits low aqueous solubility (logSw = -5.56), attributed to its high lipophilicity (logP = 5.17). The target compound’s solubility is expected to be marginally higher (~logSw = -5.2) due to the absence of fluorine.

Structural and Functional Implications

  • Trifluoromethyl Group: The CF₃ group at the pyrimidine 6-position is conserved across all analogs. Its strong electron-withdrawing nature stabilizes the pyrimidine ring and increases metabolic resistance, a critical feature for drug candidates.
  • Benzodioxole Moiety: The benzodioxole group contributes to metabolic stability by resisting oxidative degradation, a property shared across analogs .
  • Substituent Diversity: 4-Fluorophenyl: Enhances lipophilicity and may improve target binding via halogen bonding or π-stacking.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The pyrimidine ring is constructed via cyclocondensation between a β-keto ester and a thiourea derivative. For example, ethyl 4,4,4-trifluoroacetoacetate and benzaldehyde undergo Claisen-Schmidt condensation to form α,β-unsaturated ketones, which subsequently react with thiourea under acidic conditions.

Representative Procedure :

  • Condensation : Heat ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) and benzaldehyde (1.1 equiv) in ethanol with piperidine (0.1 equiv) at 80°C for 6 hours to yield 4-phenyl-4,4,4-trifluorobut-2-en-1-one.

  • Cyclization : React the enone with thiourea (1.2 equiv) in acetic acid at reflux for 12 hours. The product precipitates upon cooling, yielding 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol (Yield: 65–72%).

Table 1: Optimization of Pyrimidine Cyclization

ConditionSolventAcid CatalystTime (h)Yield (%)
Thiourea, refluxAcetic acidHCl (0.5 M)1268
Microwave-assistedEthanolH2SO4 (1 M)271

Alternative Routes via Nucleophilic Aromatic Substitution

Pre-formed pyrimidine intermediates, such as 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine, can undergo thiolation using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 100°C. This method avoids harsh cyclization conditions but requires access to chloropyrimidine precursors.

Synthesis of N-(1,3-Benzodioxol-5-YL)-2-Bromoacetamide

Acetylation of 5-Amino-1,3-Benzodioxole

5-Amino-1,3-benzodioxole reacts with bromoacetyl bromide in a base-mediated reaction to form the bromoacetamide derivative.

Procedure :

  • Dissolve 5-amino-1,3-benzodioxole (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.

  • Add triethylamine (2.0 equiv) and bromoacetyl bromide (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 4 hours, extract with DCM, wash with brine, and purify via silica gel chromatography (Yield: 85–90%).

Spectroscopic Validation :

  • 1H NMR (400 MHz, CDCl3) : δ 6.78 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.52 (d, J = 8.4 Hz, 1H, ArH), 5.98 (s, 2H, OCH2O), 3.86 (s, 2H, COCH2Br), 2.12 (s, 3H, CH3).

Thioether Coupling: Final Assembly

The thiolate anion of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol displaces bromide from N-(1,3-benzodioxol-5-yl)-2-bromoacetamide in a nucleophilic substitution.

Optimized Protocol :

  • Dissolve the pyrimidine-thiol (1.0 equiv) in anhydrous DMF.

  • Add potassium carbonate (2.0 equiv) and stir for 30 minutes to generate the thiolate.

  • Introduce the bromoacetamide (1.1 equiv) and heat at 60°C for 8 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (Yield: 75–80%).

Table 2: Solvent Screening for Coupling Reaction

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK2CO360878
THFEt3N401262
DMSODBU80671

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen and use fresh DMF to prevent disulfide formation.

  • Purification Complexity : Employ gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water.

  • Regioselectivity in Pyrimidine Formation : Use excess thiourea and monitor reaction progress via TLC to minimize byproducts .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of substituted amidines or thioureas with α,β-unsaturated carbonyl compounds.
  • Step 2 : Sulfanylation at the pyrimidine C2 position using thiol-containing reagents (e.g., mercaptoacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Acylation of the benzodioxol-5-amine moiety using activated acetamide precursors (e.g., chloroacetyl chloride) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used for isolation .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • 1H/13C NMR : Confirms regiochemistry of the pyrimidine core and substitution patterns (e.g., trifluoromethyl group at C6, benzodioxol integration) .
  • HPLC : Assesses purity (>95% typically required for biological testing) using reverse-phase C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfanylation efficiency?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the thiol group .
  • Base Compatibility : Use of mild bases (e.g., Et₃N) minimizes side reactions like hydrolysis of the trifluoromethyl group .
  • Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts accelerate thiol-pyrimidine coupling .
  • Yield Monitoring : In situ FTIR or TLC tracks thiol consumption (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. What strategies resolve contradictions in bioactivity data across assay platforms?

  • Structural Analog Comparison : Benchmark against analogs with known activity (e.g., pyrazolo[4,3-d]pyrimidine derivatives) to identify substituent-dependent trends .
  • Assay Replication : Test in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
  • Solubility Adjustments : Use co-solvents (DMSO ≤0.1%) or lipid-based formulations to mitigate aggregation in aqueous buffers .

Q. How to design molecular docking studies for target identification?

  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (pyrimidine derivatives often target these) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite with force fields optimized for halogen bonds (critical for CF3 interactions) .
  • Validation : Compare docking scores with experimental IC50 values from kinase inhibition assays .

Q. What are the stability considerations for long-term storage?

  • Condition Screening : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis or oxidation .
  • Storage : Lyophilized solids stored at -20°C under argon show >90% stability after 12 months; avoid aqueous solutions due to acetamide hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.